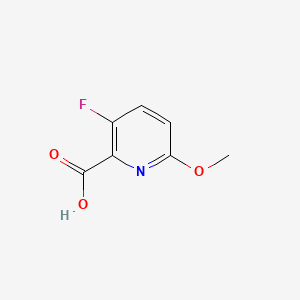

3-Fluoro-6-methoxypyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-6-methoxypyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H6FNO3 . It has a molecular weight of 171.13 . This compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “3-Fluoro-6-methoxypyridine-2-carboxylic acid” is1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“3-Fluoro-6-methoxypyridine-2-carboxylic acid” is a powder . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex pyridine derivatives plays a crucial role in the development of compounds with potential applications in medicinal chemistry. An efficient synthesis method for related pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, leading to compounds that serve as key intermediates for the development of receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). This methodology highlights the adaptability of fluoro-methoxypyridine carboxylic acids in synthesizing biologically active molecules.

Antitumor Activity

A series of derivatives, including those structurally similar to 3-Fluoro-6-methoxypyridine-2-carboxylic acid, have been investigated for their cytotoxic activity against murine and human tumor cell lines. The structure-activity relationship (SAR) studies of these compounds show promising antitumor potentials, suggesting their utility in developing new anticancer agents. Notably, the introduction of various substituents at specific positions on the pyridine ring significantly influences the cytotoxic activity of these derivatives (Tsuzuki et al., 2004).

Fluorescent Labeling Agents

The development of novel fluorescent labeling reagents is another significant application area. Compounds such as 6-Methoxy-4-quinolone, derived from related chemical structures, exhibit strong fluorescence in a wide pH range, making them suitable for biomedical analysis. These characteristics, including high stability and significant fluorescence quantum yield, demonstrate the potential of fluoro-methoxypyridine carboxylic acid derivatives in fluorescent labeling and detection technologies (Hirano et al., 2004).

Chemical Synthesis and Drug Development

The reactivity of fluoro-methoxypyridine carboxylic acids towards different chemical reagents underlines their versatility in synthesizing a variety of chemical structures. For instance, reactions leading to Weinreb amides from carboxylic acids, without racemization, suggest the potential of these compounds in synthesizing chiral building blocks for further drug development (Tunoori, White, & Georg, 2000).

Modular Chemical Sensors

Fluoro-methoxypyridine carboxylic acid derivatives have been used to develop flexible receptors for carboxylic acids, highlighting their application in creating novel chiral solvating agents. These compounds exhibit the ability to form diastereomeric complexes, enabling enantiomer discrimination of various carboxylic acids through NMR spectroscopy (Cuevas, Ballester, & Pericàs, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-fluoro-6-methoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBPWGUSHDMMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716570 |

Source

|

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

CAS RN |

1214328-79-6 |

Source

|

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)